Nemonoxacin - 378746-64-6

Nemonoxacin

Catalog Number: EVT-346697
CAS Number: 378746-64-6
Molecular Formula: C20H25N3O4
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nemonoxacin is a member of quinolines.
Source and Classification

Nemonoxacin is derived from the quinolone class of antibiotics, specifically designed to be non-fluorinated, which differentiates it from many existing quinolones that contain fluorine atoms. It was first approved by the China Food and Drug Administration in May 2016 for clinical use, marketed under the brand name Taigexyn. The compound is noted for its efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

The synthesis of nemonoxacin involves several key steps that utilize standard organic synthesis techniques. The primary method includes the cyclization of a precursor compound to form the core quinolone structure. Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that undergo various transformations.
  2. Cyclization: A cyclized ester derivative is formed through a series of reactions including acylation and cyclization steps.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Technical details regarding reaction conditions, such as temperature ranges (often between 50°C to 80°C) and reaction times (several hours), are crucial for achieving optimal results .

Molecular Structure Analysis

The molecular formula of nemonoxacin is C24H31N3O9C_{24}H_{31}N_{3}O_{9}, with a molecular weight of approximately 485.53 g/mol. Its structure features a bicyclic core typical of quinolones, characterized by:

  • Two fused rings: A benzene ring fused with a pyridine-like structure.
  • Functional Groups: Multiple hydroxyl (-OH) groups and a carboxylic acid moiety contribute to its solubility and biological activity.

The InChIKey for nemonoxacin is YMVJINCWEIPOFL-FXMYHANSSA-N, which aids in its identification in chemical databases .

Chemical Reactions Analysis

Nemonoxacin exhibits several important chemical reactions relevant to its antibacterial activity:

  1. Inhibition of DNA Gyrase: It binds to the DNA gyrase enzyme, preventing it from performing its function in DNA supercoiling, which is essential for DNA replication.
  2. Topoisomerase IV Interaction: Similar to its action on gyrase, it inhibits topoisomerase IV, disrupting the separation of daughter DNA strands during cell division.
  3. Minimal Inhibitory Concentration (MIC): Studies have shown that the MIC values for nemonoxacin against various pathogens are significantly lower than those for other antibiotics, indicating its potency .
Mechanism of Action

Nemonoxacin's mechanism of action is primarily based on its ability to inhibit bacterial enzymes involved in DNA replication:

  • DNA Gyrase Inhibition: By binding to the enzyme's active site, nemonoxacin prevents the relaxation of supercoiled DNA, which is necessary for transcription and replication.
  • Topoisomerase IV Inhibition: This action further ensures that bacterial cells cannot properly segregate their DNA during cell division, leading to cell death.

This dual inhibition mechanism contributes to its effectiveness against a wide range of bacteria, including those resistant to other antibiotics .

Physical and Chemical Properties Analysis

Nemonoxacin possesses several notable physical and chemical properties:

  • Solubility: It has high solubility in water, which enhances its bioavailability (over 95%).
  • Stability: The compound remains stable under physiological conditions, allowing for effective therapeutic action.
  • Binding Affinity: With approximately 16% protein binding in serum, it demonstrates favorable pharmacokinetics compared to other quinolones .
Applications

Nemonoxacin has several significant applications in clinical settings:

  1. Treatment of Community-Acquired Pneumonia: It is indicated for adults suffering from this condition due to its broad-spectrum antibacterial activity.
  2. Skin and Skin Structure Infections: Its efficacy extends to treating acute bacterial skin infections.
  3. Resistance Management: Due to its unique mechanism and effectiveness against resistant strains, it serves as an important option in antibiotic stewardship programs.

Clinical trials have demonstrated that nemonoxacin is well-tolerated with mild side effects primarily related to gastrointestinal disturbances .

Introduction to Nemonoxacin

Historical Development and Clinical Significance of Nonfluorinated Quinolones

Nemonoxacin represents a deliberate evolution in quinolone antibiotics, emerging as a strategic response to escalating bacterial resistance against traditional fluoroquinolones. Its development originated at Procter & Gamble Pharmaceuticals in the early 2000s, with Phase IA single-dose escalation studies completed in October 2004. Subsequent clinical development and global commercialization rights were acquired by TaiGen Biotechnology in June 2005, accelerating its pathway to regulatory approvals [1] [10]. This agent belongs to the novel nonfluorinated quinolone class—distinguished by the absence of fluorine at the C-6 position—which was engineered to mitigate cross-resistance with existing fluoroquinolones while enhancing activity against Gram-positive pathogens [6] [10]. Regulatory milestones include approvals in Taiwan (2014), mainland China (2016), Russia, Turkey, and Latin America for community-acquired pneumonia, with the United States Food and Drug Administration granting Qualified Infectious Disease Product and Fast Track designations for pneumonia and skin infections in 2013 [6] [10]. Its development underscores a critical pharmaceutical innovation aimed at overcoming limitations of predecessor quinolones in an era of multidrug-resistant pathogens.

Table 1: Key Developmental Milestones for Nemonoxacin

YearDevelopment PhaseSignificance
2004Phase IA studies completedFirst-in-human single-dose escalation trials by Procter & Gamble Pharmaceuticals
2005License acquisition by TaiGen BiotechnologyGlobal clinical development and commercialization rights transferred
2013FDA QIDP and Fast Track designationsExpedited development pathway for CAP and ABSSSI in the United States
2014–2016Market approvals in AsiaInitial registrations in Taiwan (2014) and mainland China (2016)

Structural Innovation: C-8 Methoxy Substitution and Fluorine-Free Design

The molecular architecture of nemonoxacin (chemical name: 7-[(3S,5S)-3-Amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) incorporates two transformative modifications: a C-8 methoxy group (–OCH₃) and the elimination of the C-6 fluorine atom ubiquitous in earlier quinolones [1] [6] [10]. The C-8 methoxy moiety enhances binding affinity to bacterial type II topoisomerases—DNA gyrase (topoisomerase II) and topoisomerase IV—by stabilizing drug-enzyme-DNA ternary complexes. This dual-target inhibition disrupts DNA supercoiling and chromosome segregation, leading to rapid bactericidal effects [1] [10]. Crucially, fluorine removal reduces oxidative stress and associated cytotoxicity, potentially lowering risks of tendonitis and neurotoxicity linked to fluorinated analogs [1] [9]. In vitro analyses confirm that the C-8 modification broadens the spectrum against Gram-positive cocci, including penicillin-resistant Streptococcus pneumoniae (PRSP) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC90) of 0.015 mg/L and 16 mg/L, respectively—superior to levofloxacin and moxifloxacin against quinolone-resistant strains [1] [6].

Table 2: Structural and Functional Impact of Nemonoxacin Modifications

Structural ElementChemical ConsequenceMicrobiological Advantage
C-8 methoxy group (–OCH₃)Enhanced enzyme-DNA binding stability4–8-fold lower MICs against S. pneumoniae and MRSA compared to fluoroquinolones
Fluorine-free C-6 positionReduced generation of reactive oxygen speciesLower propensity for resistance selection; requires triple QRDR mutations for resistance

Global Antimicrobial Resistance Crisis and Nemonoxacin’s Role

Antimicrobial resistance (AMR) poses a catastrophic threat to global public health, with fluoroquinolone-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) identified as priority pathogens by the World Health Organization. Nemonoxacin addresses this crisis through two principal mechanisms: a high genetic barrier to resistance and potency against multidrug-resistant phenotypes [1] [2] [3]. Resistance typically arises from mutations in quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE genes. Whereas single mutations confer resistance to older fluoroquinolones, nemonoxacin requires three concurrent QRDR mutations to significantly elevate MICs, as demonstrated in serial passage experiments with S. pneumoniae [1] [3]. This translates clinically to reduced resistance enrichment; for example, in vancomycin-resistant MRSA with MICs of 2 μg/mL, combining nemonoxacin with vancomycin suppressed mutant amplification in 76.0% of isolates with gyrA/parC mutations, compared to 43.3% without such mutations [2].

Against contemporary MRSA lineages in Taiwan (2019–2020), nemonoxacin retained susceptibility in 86.2% of isolates using a tentative breakpoint of 1 μg/mL—notably effective against the emerging fluoroquinolone-resistant ST8/USA300 and ST239 clones that exhibited >95% resistance to moxifloxacin [3]. Furthermore, it demonstrates uncompromised activity against macrolide-resistant Mycoplasma pneumoniae (MIC range: 0.03–0.25 mg/L), where macrolide failure rates exceed 90% in Asia [5] [7] [8]. Pharmacodynamic analyses confirm concentration-dependent mycoplasmacidal effects, with maximum kill rates (Kₘₐₓ) surpassing moxifloxacin by 1.5-fold, positioning it as an empirical alternative in resistance-prone settings [8].

Table 3: Nemonoxacin Resistance Mechanisms and Clinical Prevalence

PathogenResistance MechanismNemonoxacin EfficacyClinical Relevance
Streptococcus pneumoniaeRequires triple QRDR mutationsMIC90 = 0.015 mg/L (vs. 1–32 mg/L for levofloxacin)86% lower resistance selection vs. moxifloxacin in vitro
Methicillin-resistant Staphylococcus aureus (MRSA)gyrA (S84→L) + parC (E84→K) mutationsSynergy with vancomycin reduces MPC by 4-foldOvercomes 35.3% MRSA prevalence in China (CHINET data)
Mycoplasma pneumoniaeUnaffected by 23S rRNA macrolide mutationsUniform MIC distribution (0.03–0.25 mg/L)Effective against >90% macrolide-resistant strains in Asia

Properties

CAS Number

378746-64-6

Product Name

Nemonoxacin

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1

InChI Key

AVPQPGFLVZTJOR-RYUDHWBXSA-N

SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Synonyms

Nemonoxacin;7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4- oxo-1,4-dihydroquinoline-3-carboxylic acid;7-[(3S,5S)-3-Amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid;Nemonoxacin M

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.